molecular formula C11H11Cl2NO2 B308756 N-(3,5-dichlorophenyl)-4-oxopentanamide

N-(3,5-dichlorophenyl)-4-oxopentanamide

Cat. No.: B308756
M. Wt: 260.11 g/mol
InChI Key: DCYGGWARXOZGRT-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-oxopentanamide is an organic compound featuring a 3,5-dichlorophenyl group linked via an amide bond to a 4-oxopentyl chain. Its molecular formula is C₁₁H₁₁Cl₂NO₂, with a molecular weight of 268.12 g/mol. The structure comprises a meta-dichlorinated aromatic ring, which introduces strong electron-withdrawing effects, and a pentanamide moiety containing a ketone group at the 4th position.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-4-oxopentanamide

InChI

InChI=1S/C11H11Cl2NO2/c1-7(15)2-3-11(16)14-10-5-8(12)4-9(13)6-10/h4-6H,2-3H2,1H3,(H,14,16)

InChI Key

DCYGGWARXOZGRT-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)NC1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

CC(=O)CCC(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3,5-dichlorophenyl)-4-oxopentanamide with structurally related amides and imides, focusing on substituent effects, functional groups, and crystallographic properties.

Structural and Functional Group Comparisons

N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide Molecular Formula: C₈H₄Cl₅NO Key Differences: The acyl group is a trichloromethyl (-CCl₃) instead of a 4-oxopentyl chain. Properties: The trichloromethyl group is highly electron-withdrawing, reducing electron density on the amide nitrogen. Crystallographic data (monoclinic, space group P21/c) indicates tight packing due to planar molecular geometry and halogen bonding .

3-Chloro-N-phenyl-phthalimide Molecular Formula: C₁₄H₈ClNO₂ Key Differences: A phthalimide (cyclic imide) replaces the linear amide, with a single meta-chloro substituent. Applications: Used in polyimide synthesis due to its rigidity and thermal stability . Contrast: The target compound’s linear amide and dichloro substitution may offer distinct reactivity, such as easier hydrolysis or derivatization.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Acyl/Imide Group Crystal System (Space Group) Notable Properties
This compound C₁₁H₁₁Cl₂NO₂ 268.12 3,5-Cl₂ 4-oxopentanamide Not reported Ketone enables H-bonding; flexible chain
N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide C₈H₄Cl₅NO 317.39 3,5-Cl₂ 2,2,2-trichloroacetamide Monoclinic (P21/c) Planar geometry; halogen bonding
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 3-Cl Phthalimide Not reported Rigid cyclic structure; polymer precursor

Key Findings

  • Acyl Group Impact :
    • Trichloroacetamides : High electronegativity favors dense crystal packing but may reduce solubility in polar solvents.
    • 4-Oxopentanamide : The ketone and extended alkyl chain introduce flexibility and H-bonding sites, likely improving solubility in protic solvents.
  • Crystallography: Trichloroacetamides exhibit planar geometries conducive to monoclinic packing , whereas the target compound’s bulkier chain may adopt less ordered or orthorhombic systems.

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